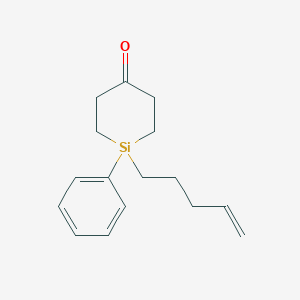
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one is a chemical compound with the molecular formula C16H29NO2 and a molecular weight of 267.40696 g/mol This compound is characterized by its unique structure, which includes a propyl group, an oxa (oxygen-containing) ring, and an aza (nitrogen-containing) ring
Preparation Methods
The synthesis of 5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a propyl group donor, an oxygen source, and a nitrogen source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one involves its interaction with molecular targets and pathways within biological systems . The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one can be compared with other similar compounds, such as :
1-Oxa-4-azacyclopentadec-10-en-15-one: This compound lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.
5-Methyl-1-oxa-4-azacyclopentadec-10-en-15-one: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with other molecules.
5-Ethyl-1-oxa-4-azacyclopentadec-10-en-15-one: The ethyl group provides different steric and electronic effects compared to the propyl group, influencing the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
195320-65-1 |
|---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
5-propyl-1-oxa-4-azacyclopentadec-10-en-15-one |
InChI |
InChI=1S/C16H29NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5,15,17H,2,4,6-14H2,1H3 |
InChI Key |
QDPAWHWSRVALOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC=CCCCC(=O)OCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


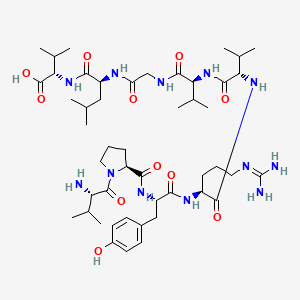
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)
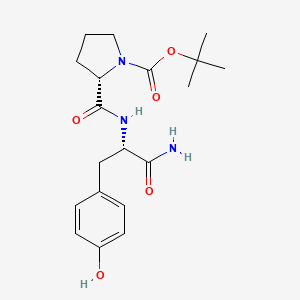
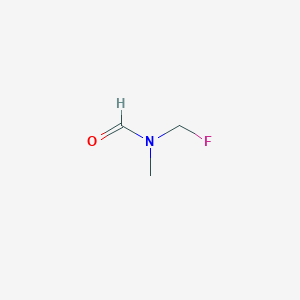
![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
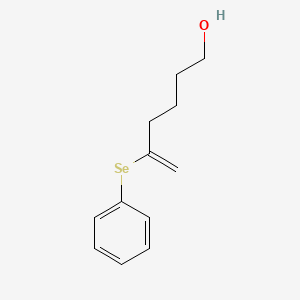
![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
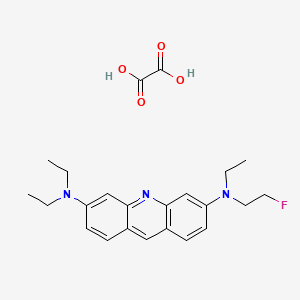
![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
